2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol
Overview
Description
The compound “2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are widely used in the field of organic synthesis due to their various chemical and biological applications .
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing pyrimidine derivatives that exhibit potential biological activities. For instance, a novel approach for the one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines has been established, showing significant antibacterial activity against both gram-positive and gram-negative bacteria (Deshmukh, Salunkhe, Patil, & Anbhule, 2009). Similarly, the development of 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols as competitive inhibitors for fatty acid amide hydrolase highlights the compound's relevance in neuropathic pain management, demonstrating robust pharmacokinetic properties and efficacy in rat models (Keith, Hawryluk, Apodaca, et al., 2014).
Catalysis and Reaction Mechanisms
The compound's framework has been used to explore new chemical reactions and catalysis mechanisms. For example, the peculiarities of cyclization reactions of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole have been investigated, providing insight into new synthetic pathways for producing pyrazolo[1,5-a]pyrimidines under mild conditions (Goryaeva, Burgart, & Saloutin, 2013). Similarly, the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and subsequent complexation with CuII and CdII ions have been studied, showing potential in forming complexes with biological relevance (Mardani, Hakimi, Moeini, & Mohr, 2019).
Environmental Applications
The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger demonstrates the compound's potential application in environmental bioremediation. A. niger utilizes chlorimuron-ethyl, breaking it down into less harmful metabolites through various degradation pathways, indicating the compound's role in mitigating environmental pollution (Sharma, Banerjee, & Choudhury, 2012).
Safety and Hazards
Properties
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-12(3-4-13)8-5-7(9)10-6-11-8/h5-6,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUVZJXGCGLHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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